molecular formula C12H12O4 B6285214 (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid CAS No. 2251074-37-8

(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid

Cat. No. B6285214
CAS RN: 2251074-37-8
M. Wt: 220.2
InChI Key:
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions for the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Spectroscopic properties may also be analyzed .

Scientific Research Applications

Pharmacological Activities

Benzodioxepin derivatives, particularly 1,5-benzodiazepines (BZDs), have been extensively researched for their pharmacological activities. They are known for their anti-anxiety, anti-convulsion, antimicrobial, sedative, and hypnotic properties .

GABAergic Compounds

Benzodioxepin compounds are often studied for their GABAergic effects. These effects are crucial in the treatment of conditions like anxiety and convulsions. The pharmacodynamic properties of BZDs and related compounds like gabapentinoids and endozepines are of significant interest .

Inorganic Medicinal Chemistry

The synthesis of BZD organometallic and coordination compounds has been explored for their potential pharmacological applications. This encourages further research in the field of inorganic medicinal chemistry .

Sedative-Hypnotic Effects

Novel benzoxepin-derived compounds have been synthesized and evaluated for their sedative–hypnotic effect. For instance, certain compounds incorporating the Phenobarbital moiety into the benzoxepin nucleus showed promising activity .

Designer Benzodiazepines

Designer benzodiazepines like Clonazolam have been studied for their high potency and specific therapeutic effects. These compounds are often analogs of well-known BZDs with modifications to enhance certain properties .

Therapeutic Uses and Adverse Effects

Research on benzodiazepines also includes their new therapeutic uses and potential adverse effects in both short and long term. This also extends to nonbenzodiazepine drugs due to their close relation with BZDs .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at its interactions with biological macromolecules, and its effects on biological pathways .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying Material Safety Data Sheets (MSDS) and other safety regulations .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Conversion of 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid to its ethyl ester by reacting with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Cyclization of the ethyl ester using acetic anhydride and sodium acetate to form the dihydrobenzodioxepin ring.", "Step 3: Oxidation of the dihydrobenzodioxepin ring to the corresponding benzodioxepin using sodium hydroxide and hydrogen peroxide.", "Step 4: Conversion of the benzodioxepin to the corresponding carboxylic acid by reacting with hydrochloric acid and sodium bicarbonate.", "Step 5: Esterification of the carboxylic acid with propenoic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the target compound, (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid.", "Step 6: Purification of the target compound by recrystallization from a mixture of water and ethyl acetate." ] }

CAS RN

2251074-37-8

Product Name

(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid

Molecular Formula

C12H12O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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